3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-

Azo Dyes Pyridone Diazotization UV-Vis Absorption

3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- (CAS 80749-15-1), also known as 5-amino-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone, is a heterocyclic intermediate within the 3-cyano-2-pyridone family. Its core structure, featuring a 3-cyano-4-methyl-6-hydroxy-2-pyridone ring, is a well-established scaffold for disperse dye coupling components.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B12082522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=C(C1=O)N)C)C#N)O
InChIInChI=1S/C9H11N3O2/c1-3-12-8(13)6(4-10)5(2)7(11)9(12)14/h13H,3,11H2,1-2H3
InChIKeyGSWHUUYOMBTFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-ethyl-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile: A Specialized Pyridone Intermediate for Dye Synthesis


3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- (CAS 80749-15-1), also known as 5-amino-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone, is a heterocyclic intermediate within the 3-cyano-2-pyridone family. Its core structure, featuring a 3-cyano-4-methyl-6-hydroxy-2-pyridone ring, is a well-established scaffold for disperse dye coupling components [1]. The defining structural feature of this specific compound is the presence of a primary amino group at the 5-position and an N-ethyl substituent at the 1-position, which together redirect its chemical utility from a traditional coupling component to a versatile diazo component for synthesizing deep-colored, red-shifted azo and azamethine dyes [2]. This structural specialization underpins its use in creating novel dye chromophores with absorption properties that are unattainable with its non-aminated analogs.

Why 5-Amino-1-ethyl-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile Cannot Be Replaced by Generic 2-Pyridone Analogs


Generic 3-cyano-4-methyl-6-hydroxy-2-pyridones, such as the N-ethyl or N-methyl derivatives, are exclusively used as coupling components in disperse dye synthesis, yielding colors limited to the green-yellow to orange spectral region [1]. The target compound's critical 5-amino group fundamentally changes this chemical behavior. It transforms the pyridone ring into an ortho-aminophenol-like structure, enabling it to undergo diazotization and function as a diazo component [2]. This reversal of synthetic role allows it to be coupled with other nucleophilic moieties to produce dyes with significantly bathochromically shifted absorption maxima, reaching the red spectral region (λmax 560–600 nm) [2]. A procurement decision favoring a non-aminated pyridone would completely foreclose this deep-red dye synthetic pathway, as the non-aminated analogs lack the necessary amino group for diazotization and cannot serve as diazo precursors.

Quantitative Differentiation Evidence for 5-Amino-1-ethyl-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile


Bathochromic Shift in Dye Absorption Maxima via 5-Amino Diazotization vs. Non-Aminated Coupling

Non-aminated 3-cyano-4-methyl-6-hydroxy-2-pyridones, exemplified by N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone, act solely as coupling components and produce azo dyes with absorption limited to the green-yellow to orange region [1]. The target compound's 5-amino group enables diazotization, allowing it to act as a diazo component. When coupled with nucleophiles like 1,3,3-trimethyl-2-methyleneindoline or 1-phenyl-3-methyl-5-pyrazolone, the resulting dyes exhibit absorption maxima (λmax) in the deep red region, between 560 and 600 nm [2]. This represents a substantial bathochromic shift of approximately 100-150 nm compared to dyes derived from non-aminated pyridone coupling components, enabling red and violet shades previously inaccessible from this chemical family.

Azo Dyes Pyridone Diazotization UV-Vis Absorption Bathochromic Shift

Unique Diazotization Process Requirement: Glacial Acetic Acid vs. Conventional Mineral Acids

The target compound, being an ortho-aminophenol derivative, cannot be diazotized using standard procedures (hydrochloric acid or sulfuric acid) due to its susceptibility to oxidation. Literature shows that conventional mineral acid diazotization methods lead to decomposition [1]. The quantitative process differentiation is that its successful diazotization requires glacial acetic acid as the medium, yielding a stable, isolable diazonium salt in the form of an intramolecular salt (m.p. 57–60 °C) with characteristic IR carbonyl vibrations at 1685 and 1640 cm⁻¹ [1]. In contrast, non-aminated 3-cyano-2-pyridones do not possess a site for diazotization and thus are never subjected to this process step, rendering this entire synthetic pathway inoperative for them.

Diazotization Chemistry Process Specificity Ortho-Aminophenol Reaction Condition

Structural Basis for Dual Reactivity: Diazo Component vs. Coupling Component Role in Dye Synthesis

The target compound's structure allows it to serve a dual role in dye synthesis. While non-aminated 2-pyridones function solely as coupling components with heteroaryl aldehydes to form methine dyes [1], the 5-amino derivative can first be nitrosated to form an azamethine dye [1] or undergo diazotization to act as an electrophilic diazo component for azo dye formation [2]. This dual reactivity is not achievable by its 5-unsubstituted or 5-arylazo-substituted analogs. The synthesis of azamethine dye 9, for instance, was demonstrated by nitrosating the target compound and condensing it with pyridone 1a [1], proving the synthetic versatility conferred by the 5-amino group.

Synthetic Versatility Azo Dye Azamethine Dye Heteroaryl Aldehydes

High-Value Application Scenarios for 5-Amino-1-ethyl-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile


Synthesis of Deep-Red Azo Dyes for Optical Data Storage (DVD-R)

The target compound is the key intermediate for synthesizing azo dyes with absorption maxima in the 560–600 nm range, which is the operational wavelength window for DVD-R optical recording discs [1]. Dyes derived from this intermediate exhibit good solubility in organic solvents required for spin-coating disc manufacturing. The use of this compound as a diazo component is non-substitutable by standard pyridone coupling components (non-aminated analogs), which cannot produce dyes absorbing in this red spectral region [1].

Production of Red and Violet Disperse Dyes for Polyester Textiles

The 5-amino group allows this pyridone to serve as a diazo component in the synthesis of disperse dyes with deep red to violet shades. This expands the color gamut of pyridone-based dyes beyond the traditional green-yellow to orange range. The derived dyes have been specifically investigated for textile applications [1]. This application scenario is relevant for dye manufacturers aiming to produce high-value, deep-shade disperse dyes without relying on heavy metal-based chromophores.

Development of Azamethine and Polymethine Dyes with Extended Conjugation

Through nitrosation, this compound can be converted into an azamethine dye precursor [2]. This pathway enables the generation of polymethine-like chromophores with extended conjugation and higher molar extinction coefficients compared to the parent azo dyes. This synthetic route is exclusive to the 5-amino derivative; the non-aminated N-ethyl pyridone can only participate as a terminal coupling component in methine dye synthesis, not as a chromophore-extending bridging unit [2].

Research on Structure-Property Relationships of Pyridone-Based Chromophores

The target compound serves as a unique building block for academic and industrial research groups investigating the effect of electron-withdrawing and electron-donating substituents on the photophysical properties of 3-cyano-2-pyridones [1][2]. Its dual functionality as both a diazo precursor and a nitrosatable substrate makes it a valuable probe molecule for studying substituent effects on dye absorption, solvatochromism, and photostability.

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